2-Piperazin-1-yl-1,3-benzoxazol-5-ol is a chemical compound with the molecular formula . It belongs to the class of benzoxazole derivatives, which are heterocyclic compounds featuring both nitrogen and oxygen in their ring structures. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
The compound is classified under the category of organic compounds, specifically as a heterocyclic aromatic compound. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug design and development. The compound can be identified by its CAS number 87691-89-2, and it has been referenced in various scientific literature and databases, including PubChem and BenchChem .
The synthesis of 2-Piperazin-1-yl-1,3-benzoxazol-5-ol typically involves the reaction of 2-aminophenol with piperazine. The general procedure can be outlined as follows:
In industrial settings, continuous flow synthesis may be utilized to enhance yield and control reaction conditions more effectively.
The molecular structure of 2-Piperazin-1-yl-1,3-benzoxazol-5-ol can be represented by its IUPAC name and molecular formula:
C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)OThe compound features a benzoxazole ring fused with a piperazine moiety, which contributes to its distinct chemical properties and biological activities .
2-Piperazin-1-yl-1,3-benzoxazol-5-ol can undergo various chemical transformations:
These reactions enable the synthesis of various derivatives that may exhibit different biological activities.
The mechanism of action for 2-Piperazin-1-yl-1,3-benzoxazol-5-ol involves its interaction with specific molecular targets within biological systems. In medicinal chemistry contexts, it may bind to enzymes or receptors, thereby modulating their activity. The precise pathways and interactions depend on the specific application and any structural modifications made to the compound.
| Property | Value |
|---|---|
| Molecular Weight | 203.240 g/mol |
| Density | 1.211 g/cm³ |
| Boiling Point | 387.818 °C at 760 mmHg |
| Flash Point | 188.346 °C |
| LogP | 1.631 |
| Index of Refraction | 1.608 |
These properties indicate that the compound has a relatively high boiling point and density, suggesting stability under normal laboratory conditions .
2-Piperazin-1-yl-1,3-benzoxazol-5-ol has several significant applications in scientific research:
This compound's diverse applications highlight its importance in ongoing research efforts across multiple scientific disciplines.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: